An In-Depth Technical Guide to Diallylmethylamine: Structure, Properties, and Applications in Synthetic Chemistry
An In-Depth Technical Guide to Diallylmethylamine: Structure, Properties, and Applications in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallylmethylamine (DAMA) is a tertiary amine characterized by the presence of a methyl group and two allyl functionalities attached to a central nitrogen atom. This unique structure imparts a versatile reactivity profile, making it a valuable building block in various fields of synthetic chemistry. Its ability to undergo reactions at the nitrogen center, as well as addition and polymerization reactions via its terminal double bonds, has led to its use as an intermediate in the synthesis of quaternary ammonium salts, polymers, and as a scaffold in the development of more complex molecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and key applications of diallylmethylamine, with a particular focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Identification
Diallylmethylamine is systematically named N-methyl-N,N-diallylamine or N-methyl-N-prop-2-enylprop-2-en-1-amine.[1] Its chemical structure consists of a central nitrogen atom bonded to one methyl group and two allyl (prop-2-enyl) groups.
Molecular Representation
The structure of diallylmethylamine can be represented in several ways:
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Molecular Formula: C₇H₁₃N[2]
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Linear Formula: (CH₂=CHCH₂)₂NCH₃
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SMILES String: CN(CC=C)CC=C[3]
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InChI Key: WGESLFUSXZBFQF-UHFFFAOYSA-N[3]
Diagram 1: Chemical Structure of Diallylmethylamine
A 2D representation of the diallylmethylamine molecule.
Physicochemical and Spectroscopic Properties
Diallylmethylamine is a colorless to yellow, highly flammable liquid with a characteristic amine odor. A comprehensive summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of Diallylmethylamine
| Property | Value | Source(s) |
| CAS Number | 2424-01-3 | |
| Molecular Weight | 111.18 g/mol | |
| Boiling Point | 111-112 °C | |
| Density | 0.789 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.43 | |
| Flash Point | 7 °C (45 °F) | |
| Appearance | Colorless to yellow liquid |
Spectroscopic Data
The structural elucidation of diallylmethylamine and its reaction products relies on standard spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum of diallylmethylamine is characterized by distinct signals corresponding to the methyl, methylene, and vinyl protons of the allyl groups. The approximate chemical shifts (δ) are:
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~2.2 ppm (singlet, 3H): N-CH₃
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~3.0 ppm (doublet, 4H): N-CH₂-CH=CH₂
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~5.1-5.2 ppm (multiplet, 4H): -CH=CH₂
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~5.7-5.9 ppm (multiplet, 2H): -CH=CH₂
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation with the following approximate chemical shifts (δ):
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~42 ppm: N-CH₃
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~56 ppm: N-CH₂
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~116 ppm: =CH₂
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~135 ppm: -CH=
-
-
Infrared (IR) Spectroscopy: The IR spectrum of diallylmethylamine displays characteristic absorption bands that confirm its functional groups:
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~3080 cm⁻¹: =C-H stretch (alkene)
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~2970, 2800 cm⁻¹: C-H stretch (alkane)
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~1640 cm⁻¹: C=C stretch (alkene)
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~1450, 1370 cm⁻¹: C-H bend (alkane)
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~1150 cm⁻¹: C-N stretch
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Mass Spectrometry (MS): Electron ionization mass spectrometry of diallylmethylamine typically shows a molecular ion peak ([M]⁺) at m/z 111. Common fragmentation patterns include the loss of an allyl radical (m/z 70) and subsequent fragmentation of the amine structure.
Synthesis and Handling
Laboratory-Scale Synthesis
A common and efficient method for the synthesis of diallylmethylamine is the dialkylation of methylamine with an allyl halide, such as allyl chloride, under phase-transfer catalysis conditions.
Diagram 2: Synthesis of Diallylmethylamine
A schematic workflow for the synthesis of diallylmethylamine.
Experimental Protocol: Synthesis of Diallylmethylamine via Phase-Transfer Catalysis
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add an aqueous solution of methylamine and a suitable phase-transfer catalyst (e.g., polyglycol-400).
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Addition of Reagents: While stirring vigorously, slowly add allyl chloride to the reaction mixture. An aqueous solution of a base, such as sodium hydroxide, is co-added to neutralize the hydrochloric acid formed during the reaction.
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Reaction Conditions: The reaction mixture is typically heated to a moderate temperature (e.g., 40-60 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like GC or TLC.
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Workup and Purification: After cooling to room temperature, the organic layer is separated. The aqueous layer may be extracted with a suitable organic solvent (e.g., diethyl ether) to recover any remaining product. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
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Final Purification: The crude product is purified by fractional distillation under atmospheric pressure to yield pure diallylmethylamine.
Safety and Handling
Diallylmethylamine is a hazardous chemical and must be handled with appropriate safety precautions.
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Hazards: It is a highly flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314).[3]
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Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield when handling this compound.[3] Work should be conducted in a well-ventilated fume hood.
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Storage: Store in a tightly closed container in a cool, well-ventilated place away from sources of ignition.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Chemical Reactivity and Applications
The reactivity of diallylmethylamine is dominated by the lone pair of electrons on the nitrogen atom and the presence of the two terminal alkene functionalities.
Quaternization Reactions
As a tertiary amine, diallylmethylamine readily undergoes quaternization reactions with alkyl halides to form quaternary ammonium salts. These salts are of interest as monomers for polymerization and as antimicrobial agents.
Example: Synthesis of Diallyldimethylammonium Iodide
Diallylmethylamine can be reacted with methyl iodide to yield diallyldimethylammonium iodide. This reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.
Diagram 3: Quaternization of Diallylmethylamine
Formation of a quaternary ammonium salt from diallylmethylamine.
Polymerization
The two allyl groups in diallylmethylamine allow it to act as a monomer in polymerization reactions, particularly radical cyclopolymerization. This process typically involves an intramolecular cyclization step followed by intermolecular propagation, leading to the formation of polymers containing five- or six-membered rings within the polymer backbone.
Protonation of the amine or its conversion to a quaternary ammonium salt often enhances its polymerizability and can lead to the formation of high-molecular-weight, water-soluble polymers. These cationic polyelectrolytes have applications as flocculants in water treatment, in the paper industry, and in cosmetics.
Applications in Drug Development and Medicinal Chemistry
While direct incorporation of the intact diallylmethylamine moiety into final drug structures is not widely documented, its role as a versatile synthetic intermediate is of significant interest to drug development professionals. The allylamine scaffold is a key structural feature in a class of antifungal agents.
Relevance to Antifungal Agents:
The tertiary allylamine functional group is a crucial pharmacophore for the antifungal activity of drugs like Naftifine and Terbinafine .[4][5][6] These drugs act by inhibiting the enzyme squalene epoxidase, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8]
Diallylmethylamine serves as a valuable synthon for creating analogues of these drugs. For instance, one of the allyl groups can be functionalized or replaced, while the other can be retained for subsequent chemical modifications. The methyl group can also be varied. This allows for the systematic exploration of structure-activity relationships (SAR) to develop new antifungal agents with improved efficacy, broader spectrum of activity, or better pharmacokinetic profiles.[4] The synthesis of various naftifine-related allylamine antimycotics has been a subject of medicinal chemistry research, highlighting the importance of the tertiary allylamine core structure.[4][9]
Conclusion
Diallylmethylamine is a reactive and versatile chemical building block with a well-defined set of physicochemical and spectroscopic properties. Its synthesis is readily achievable on a laboratory scale, and its handling requires adherence to strict safety protocols due to its flammable and corrosive nature. The primary utility of diallylmethylamine in synthetic chemistry lies in its ability to form quaternary ammonium salts and to undergo radical cyclopolymerization. For researchers and professionals in drug development, diallylmethylamine represents a valuable starting material for the synthesis of novel compounds, particularly in the exploration of new allylamine-based antifungal agents. Its structural features provide a modifiable scaffold for investigating structure-activity relationships, underscoring its potential in the discovery of new therapeutic agents.
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Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents . (2018). Molecules, 23(11), 2933. Available at: [Link]
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